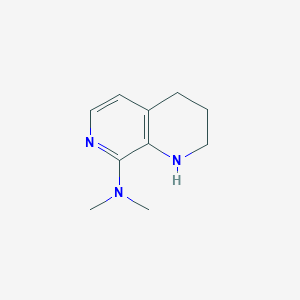

N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

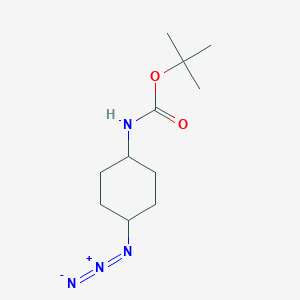

“N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine” is a chemical compound with the CAS Number: 2095410-42-5. It has a molecular weight of 177.25 .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is a class of compounds that “N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine” belongs to, has been a subject of interest in recent years. The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The InChI Code for “N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine” is 1S/C10H15N3/c1-13(2)10-9-8(5-7-12-10)4-3-6-11-9/h5,7,11H,3-4,6H2,1-2H3 .Applications De Recherche Scientifique

Synthesis of Isoindolines

Researchers have utilized this compound in the synthesis of isoindolines , which are valuable in medicinal chemistry. The process involves the reaction with o-phthalic acids or anhydrides to produce isoindolines-1,3-diones with moderate to excellent yields . This synthesis is significant for developing pharmaceuticals with potential anti-inflammatory and anticancer properties.

Anti-Cancer Agent Design

In the realm of cancer research, this compound has been instrumental in the design of novel anti-cancer agents. By maintaining the root-mean-square deviation (RMSD) value of the optimum pose less than 1Å, researchers have optimized the crystal structure of proteins to develop new inhibitors that can target cancer cells . This application is crucial for creating more effective and targeted cancer therapies.

Computational Studies in Charge Transfer Complexes

The compound has also been a subject of computational studies to understand its behavior in charge transfer complexes. These studies have revealed that the electron-deficient fluorinated aromatic ring and DMF can evolve under light toward a stabilized charge transfer complex . This insight is beneficial for the development of new materials with specific electronic properties.

Building Blocks for Heterocyclic Derivatives

In synthetic chemistry, N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine serves as a building block for a diverse range of heterocyclic and fused heterocyclic derivatives . These derivatives are essential for creating compounds with various biological activities, including therapeutic drugs.

Reactivity with Electrophilic or Nucleophilic Reagents

This compound exhibits significant reactivity with electrophilic or nucleophilic reagents, which is utilized in oxidations, reductions, cross-coupling reactions, and the modification of side chains . Such reactivity is exploited in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.

Synthesis of 1,8-Naphthyridines

Lastly, the compound is pivotal in the synthesis of 1,8-naphthyridines, a class of compounds with a broad spectrum of biological activities . Recent achievements include multicomponent reactions and metal-catalyzed synthesis, contributing to advancements in medicinal chemistry.

Propriétés

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13(2)10-9-8(5-7-12-10)4-3-6-11-9/h5,7,11H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDCYVIWDZWVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC2=C1NCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2591632.png)

![(3S)-2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B2591638.png)

![2-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2591640.png)

![1-[4-[(2,5-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2591644.png)

![2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2591645.png)